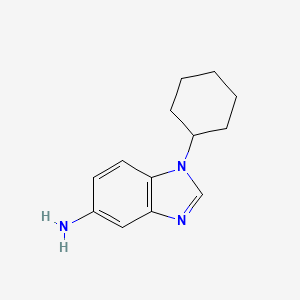

1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Science

The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in drug discovery. This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. Benzimidazole derivatives have been extensively investigated and have shown efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others.

The versatility of the benzimidazole nucleus lies in its unique structural features. The imidazole component contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing for multiple modes of interaction with biological macromolecules. Furthermore, the aromatic benzene ring provides a scaffold for various substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles. This adaptability has led to the development of numerous commercially successful drugs containing the benzimidazole core.

Overview of Research Trajectories for 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Given the limited volume of published research specifically focused on this compound, its research trajectories can be inferred from the well-established biological activities of structurally related benzimidazole derivatives. The presence of a cyclohexyl group at the N1 position and an amine group at the 5-position provides a unique combination of lipophilicity and potential for further functionalization, suggesting several promising avenues for investigation.

One significant area of research for benzimidazole derivatives is in the development of kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase domain, and the benzimidazole scaffold is well-suited for this purpose. The 5-amino group of this compound could serve as a key interaction point or a site for the attachment of pharmacophores that target specific regions of the kinase active site. Its inclusion in commercially available kinase screening libraries suggests that it is a candidate for the discovery of new kinase modulators. enamine.netselleckchem.comlifechemicals.comlifechemicals.com

Another prominent research trajectory for aminobenzimidazoles is in the field of anticancer therapy . The benzimidazole core is a feature of several approved and investigational anticancer agents that act through various mechanisms, including microtubule disruption and inhibition of topoisomerase. The 1-cyclohexyl-5-aminobenzimidazole scaffold could be explored for its cytotoxic activity against various cancer cell lines.

Furthermore, the broad-spectrum antimicrobial activity of benzimidazoles makes this class of compounds a fertile ground for the discovery of new anti-infective agents. Research could be directed towards evaluating the antibacterial and antifungal properties of this compound and its derivatives.

The table below summarizes the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 385381-36-2 |

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.30 g/mol |

| Canonical SMILES | C1CCC(CC1)N2C=NC3=CC(=C(C=C32)N) |

| InChI Key | XVUBXOSDBYRFJX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylbenzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUBXOSDBYRFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexyl 1h Benzoimidazol 5 Ylamine and Its Analogues

Classical and Conventional Synthetic Routes to 1-Cyclohexyl-1H-benzoimidazol-5-ylamine

Traditional methods for the synthesis of this compound and its analogues are robust and have been widely used. These routes often involve multi-step processes that include reductive cyclocondensation and direct condensation reactions.

Reductive Cyclocondensation Approaches to Benzimidazole (B57391) Derivatives

Reductive cyclocondensation provides a powerful method for the one-pot synthesis of benzimidazoles from o-nitroanilines. This approach involves the simultaneous reduction of a nitro group to an amine and subsequent cyclization with a suitable one-carbon source. For the synthesis of this compound, a plausible precursor would be N-cyclohexyl-4-nitro-1,2-phenylenediamine.

A common procedure involves treating the substituted o-nitroaniline with a reducing agent, such as iron powder in the presence of an acid like formic acid, which also serves as the cyclizing agent. The reaction proceeds by the in situ formation of the o-phenylenediamine (B120857), which then condenses with formic acid to yield the benzimidazole ring. The use of iron and formic acid is advantageous due to its cost-effectiveness and milder reaction conditions compared to other methods. nih.gov

| Precursor | Reagents | Conditions | Product | Yield |

| Substituted 2-nitroaniline | Fe powder, Formic Acid, NH4Cl | Isopropanol, 80°C, 1-2h | Bicyclic 2H-benzimidazole | High |

This table represents a general methodology for reductive cyclocondensation and specific yields for this compound would be dependent on the specific precursors and optimized conditions.

Condensation Reactions Utilizing 1,2-Phenylenediamines and Appropriate Precursors

The most conventional route to benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize this compound, the key intermediate is N-cyclohexyl-benzene-1,2,4-triamine. However, due to the reactivity of the triamine, a more common strategy involves a two-step process starting from N-cyclohexyl-4-nitro-1,2-phenylenediamine.

First, the N-cyclohexyl-4-nitro-1,2-phenylenediamine is cyclized to form 1-cyclohexyl-5-nitro-1H-benzimidazole. This is typically achieved by heating with formic acid, often in the presence of a mineral acid like HCl. rhhz.net Subsequently, the nitro group of 1-cyclohexyl-5-nitro-1H-benzimidazole is reduced to the corresponding amine. A widely used method for this reduction is the use of stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid in ethanol (B145695) or acetic acid. rhhz.netresearchgate.net This method is effective for the reduction of nitro groups on the benzimidazole ring system. rhhz.net

Step 1: Cyclization

| Reactant | Reagent | Conditions | Product |

| N-cyclohexyl-4-nitro-1,2-phenylenediamine | Formic Acid, 4N HCl | Reflux | 1-cyclohexyl-5-nitro-1H-benzimidazole |

Step 2: Reduction

| Reactant | Reagent | Conditions | Product | Yield (overall) |

| 1-cyclohexyl-5-nitro-1H-benzimidazole | SnCl₂·2H₂O, HCl | Glacial Acetic Acid | This compound | 55-60% (for analogues) rhhz.net |

Data presented is based on analogous syntheses and may vary for the specific target compound.

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and rapid methods for the synthesis of benzimidazole derivatives. These include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot reaction protocols.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. In the context of benzimidazole synthesis, microwave-assisted methods have been successfully applied to both the cyclization and reduction steps.

For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be accelerated under microwave irradiation. researchgate.net Similarly, the reduction of nitrobenzimidazoles can be efficiently carried out using various reducing systems under microwave heating, which can enhance the reaction rate and selectivity. rsc.org A study on the synthesis of 5(6)-nitro-1H-benzimidazoles demonstrated that microwave irradiation at 60°C for 10 minutes can significantly improve yields and reduce reaction times compared to conventional heating. researchgate.net

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Time | Several hours | 10 minutes |

| Yield | Moderate | High |

This table provides a comparative overview of conventional and microwave-assisted methods for a key step in the synthesis of the target compound's nitro-intermediate.

Catalyst-Mediated Synthesis Techniques (e.g., Polymer-Supported Catalysis, Amberlite-Assisted Methods)

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. In benzimidazole synthesis, various supported catalysts have been employed to facilitate the reaction and simplify product purification.

Amberlite-Assisted Methods: Ion-exchange resins like Amberlite have been utilized as efficient and reusable catalysts for the synthesis of benzimidazoles. For example, Amberlite IR-120, a strongly acidic cation exchange resin, can catalyze the condensation of o-phenylenediamines with aldehydes under microwave irradiation in solvent-free conditions, affording 2-aryl-benzimidazoles in high yields within minutes. researchgate.net Another resin, Amberlite IRA-400 Cl, has been used as a green catalyst for the cyclocondensation of 1,2-phenylenediamine with aryl aldehydes at ambient conditions. asianpubs.org

Polymer-Supported Catalysis: Polymer-supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. For the reduction of the nitro group in the synthesis of this compound, polymer-supported metal nanoparticles (e.g., nickel or palladium) can be employed. These catalysts have shown high efficiency and selectivity for the reduction of nitroarenes to anilines in aqueous media under mild conditions. Chitosan-supported metal nanocatalysts are another green option for the reduction of nitroaromatics. asianpubs.org

| Catalyst Type | Reaction | Advantages |

| Amberlite IR-120 | Condensation of o-phenylenediamine and aldehyde | Fast, solvent-free, high yield researchgate.net |

| Amberlite IRA-400 Cl | Cyclocondensation of o-phenylenediamine and aldehyde | Mild conditions, easy work-up, reusable asianpubs.org |

| Polymer-supported Ni/Pd nanoparticles | Reduction of nitroarenes | Recyclable, high selectivity, mild conditions |

One-Pot Reaction Protocols for Enhanced Synthetic Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a one-pot reductive cyclization approach is highly attractive.

| Starting Material | Reagents | Key Transformations | Product |

| N-cyclohexyl-4-nitro-1,2-phenylenediamine | Fe, Formic Acid, NH4Cl | Nitro reduction and cyclization | This compound |

This table illustrates a potential one-pot synthetic strategy. The specific conditions and yields would require experimental optimization for the target molecule.

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the formation of the benzimidazole core, followed by the introduction of the amino group. A common and effective strategy involves the initial synthesis of a nitro-substituted benzimidazole intermediate, which is subsequently reduced to the desired 5-amino derivative.

A plausible synthetic pathway can be conceptualized in the following stages:

N-Alkylation of a Nitro-substituted Phenylenediamine: The synthesis often commences with the selective N-alkylation of a suitable starting material, such as 4-nitro-o-phenylenediamine. This reaction introduces the cyclohexyl group onto one of the amino functionalities.

Cyclization to form the Benzimidazole Ring: The resulting N-cyclohexyl-4-nitro-1,2-phenylenediamine is then cyclized to form the benzimidazole ring. This is commonly achieved by reacting the diamine with a suitable one-carbon synthon, such as formic acid or its derivatives, which provides the C2 carbon of the imidazole (B134444) ring.

Reduction of the Nitro Group: The final step in the synthesis is the reduction of the nitro group at the 5-position to an amino group. This transformation is typically accomplished using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

An alternative approach involves the initial formation of the 5-nitro-1H-benzimidazole core, followed by N-alkylation with a cyclohexyl halide. The subsequent reduction of the nitro group then yields the target compound. The choice of synthetic route can be influenced by the availability of starting materials and the desired substitution pattern on the final molecule.

The reaction conditions for these steps are summarized in the table below, based on general procedures for the synthesis of substituted benzimidazoles.

| Step | Reaction | Key Reagents and Conditions | Typical Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation | 4-nitro-o-phenylenediamine, Cyclohexyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 60-80 |

| 2 | Cyclization | N-cyclohexyl-4-nitro-1,2-phenylenediamine, Formic acid, Reflux | 70-90 |

| 3 | Nitro Reduction | 1-Cyclohexyl-5-nitro-1H-benzimidazole, SnCl₂·2H₂O, HCl, Ethanol, Heat or H₂, Pd/C, Methanol/Ethyl acetate (B1210297) | 80-95 |

The synthesis of analogues of this compound can be achieved by varying the starting materials. For instance, using different N-substituted piperazines in nucleophilic substitution reactions can lead to a variety of analogues. nih.gov Similarly, employing different aldehydes or carboxylic acids during the cyclization step allows for the introduction of various substituents at the C2 position of the benzimidazole ring. mdpi.comsemanticscholar.org Microwave-assisted synthesis has also been reported as an efficient method for producing benzimidazole derivatives, often leading to higher yields and shorter reaction times. mdpi.com

Purification and Isolation Methodologies for this compound and Related Analogues

The purification and isolation of this compound and its analogues are crucial for obtaining materials of high purity, which is essential for their subsequent use. The primary methods employed are column chromatography and recrystallization. The progress of the purification is often monitored by thin-layer chromatography (TLC). nih.gov

Column Chromatography:

Column chromatography is a widely used technique for the separation of benzimidazole derivatives from reaction byproducts and unreacted starting materials. Silica gel is the most common stationary phase for this class of compounds. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. For instance, a gradient of ethyl acetate in petroleum ether is often effective. scbt.comnih.gov

The selection of the solvent system for column chromatography is guided by preliminary TLC analysis. Different solvent systems are tested to achieve good separation of the target compound from impurities.

| Technique | Stationary Phase | Typical Mobile Phase/Solvent System | General Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel G | Ethyl acetate:n-hexane (3:5 v/v), Chloroform (B151607):methanol (9:1 v/v) | Reaction monitoring and purity assessment |

| Column Chromatography | Silica gel (60-120 or 100-200 mesh) | Gradient of Ethyl acetate in Petroleum ether (e.g., 9% EtOAc) | Primary purification of crude product |

| Recrystallization | Not applicable | Ethanol, Dichloromethane-DMSO mixtures | Final purification to obtain crystalline solid |

Recrystallization:

Recrystallization is a powerful technique for the final purification of solid compounds. The crude product, often obtained after column chromatography, is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. Ethanol is a commonly used solvent for recrystallizing benzimidazole derivatives. arkat-usa.org In some cases, a mixture of solvents, such as dichloromethane (B109758) and DMSO, might be employed to achieve optimal crystallization. nih.gov The purity of the recrystallized product is often confirmed by its sharp melting point.

The isolation of the purified product after both column chromatography and recrystallization involves filtration, followed by washing with a small amount of cold solvent to remove any residual impurities. The final product is then dried under vacuum to remove all traces of solvent.

Chemical Reactivity and Functionalization of 1 Cyclohexyl 1h Benzoimidazol 5 Ylamine

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Core

The benzimidazole scaffold's reactivity towards electrophiles is significantly influenced by the substituents on the benzene (B151609) portion of the ring. In 1-Cyclohexyl-1H-benzoimidazol-5-ylamine, the 5-amino group is a strong electron-donating group, which activates the aromatic ring for electrophilic aromatic substitution (SEAr). This activating effect is generally directed to the ortho and para positions relative to the amino group.

In the context of the 5-aminobenzimidazole (B183301) core, the positions ortho to the amino group are C4 and C6, while the para position is C7 (within the imidazole (B134444) ring). Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions. Studies on related 5(6)-aminobenzimidazoles confirm this reactivity pattern. For instance, electrophilic bromination of 5(6)-(formylamino)benzimidazole occurs regioselectively at the 4(7) position, demonstrating the powerful directing effect of the protected amino group. beilstein-journals.org

Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation and nitration.

Halogenation : The reaction of 5-aminobenzimidazole derivatives with reagents like bromine in acetic acid or N-halosuccinimides in chloroform (B151607) leads to halogenation, typically at the positions activated by the amino group. rsc.org For this compound, bromination would be expected to yield primarily 4-bromo- and 6-bromo-substituted products. The precise ratio of these isomers would be influenced by steric hindrance from the N1-cyclohexyl group.

Nitration : Nitration of benzimidazoles is typically carried out using a mixture of nitric acid and sulfuric acid. rsc.org For substrates with an activating group at C5, nitration is directed to the C6 position. rsc.org The reaction of this compound under these conditions would likely yield 1-Cyclohexyl-6-nitro-1H-benzoimidazol-5-ylamine as the major product. To achieve substitution at the C4 or C7 positions, prior functionalization of the C5 and C6 positions is often necessary. rsc.org

Nucleophilic Transformations at the Amine Functionality

The exocyclic 5-amino group is a primary nucleophile and readily participates in a variety of chemical transformations, most notably acylation, sulfonylation, and arylation. These reactions provide a direct pathway to modify the compound's properties and to synthesize more complex derivatives.

N-Acylation : The amino group can be easily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. nih.govnih.gov For example, reacting 5-bromo-2-aminobenzimidazole with acetic anhydride (B1165640) selectively protects the exocyclic amino group. researchgate.net Similarly, this compound would react with reagents like acetyl chloride or benzoyl chloride in the presence of a base to yield N-(1-Cyclohexyl-1H-benzoimidazol-5-yl)acetamide or the corresponding benzamide, respectively. These reactions are fundamental in peptide chemistry and for creating advanced drug analogues. nih.gov

N-Arylation : Copper-catalyzed Chan-Lam cross-coupling provides an efficient method for the N-arylation of aminobenzimidazoles. researchgate.net This reaction typically involves an arylboronic acid, a copper(II) catalyst, and a base. Applying this methodology to this compound would allow for the synthesis of a library of N-aryl derivatives, which are valuable in materials science and medicinal chemistry. researchgate.net

The following table summarizes typical conditions for these transformations based on analogous aminobenzimidazole systems.

| Transformation | Reagent(s) | Catalyst/Base | Solvent | Typical Product | Ref |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Triethylamine | Dichloromethane (B109758) | N-acylated amide | nih.gov |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | None or mild acid | Acetic Acid | N-acylated amide | researchgate.net |

| N-Arylation | Arylboronic Acid | Cu(OAc)₂ | Et₃N/TMEDA | Methanol/Water | N-arylated amine |

| Nucleophilic Substitution | Alkoxymethylene derivatives | None | Methanol | Enamine derivative | acs.org |

Modifications and Functionalization of the Cyclohexyl Moietybeilstein-journals.orgresearchgate.net

The N-1 cyclohexyl group consists of saturated sp³-hybridized carbon atoms, rendering it significantly less reactive than the aromatic benzimidazole core. The C-H bonds of the cyclohexane (B81311) ring are strong and unactivated, making functionalization challenging without resorting to harsh reaction conditions that would likely degrade the rest of the molecule.

Direct functionalization would typically require free-radical pathways or advanced transition-metal-catalyzed C-H activation. nih.govchemrxiv.org

Free-Radical Halogenation : Reactions involving radical initiators (e.g., UV light with N-bromosuccinimide) could, in principle, introduce a halogen onto the cyclohexyl ring. However, this process often lacks selectivity, leading to a mixture of constitutional isomers and polyhalogenated products. Furthermore, the radical conditions could be incompatible with the electron-rich benzimidazole system.

C-H Activation : Modern synthetic methods involving transition metals (e.g., rhodium, palladium) can achieve site-selective C-H functionalization of alkanes. researchgate.netresearchgate.net However, the presence of multiple nitrogen atoms in the benzimidazole core, which can act as ligands and coordinate to the metal center, would complicate such a strategy. Directing the catalyst to the desired C-H bond on the cyclohexyl ring in the presence of the more reactive benzimidazole moiety remains a significant synthetic hurdle.

Due to these challenges, a more common synthetic strategy involves using a pre-functionalized cyclohexyl derivative before the formation of the benzimidazole ring.

Regioselective Functionalization Strategies on the 1H-Benzimidazole Scaffold

Achieving regioselectivity is crucial when synthesizing specific isomers of functionalized benzimidazoles. For this compound, several strategies can be employed to control the position of substitution.

Exploiting Inherent Directing Group Effects : As discussed in section 3.1, the 5-amino group is a powerful ortho, para-director, strongly favoring electrophilic substitution at C4 and C6. This inherent reactivity can be used to selectively introduce groups at these positions. For example, halogenation or nitration will predictably occur at these sites. beilstein-journals.orgrsc.org

Protecting Group Chemistry : The reactivity of the 5-amino group can be modulated through the use of protecting groups. Converting the amine to an amide (e.g., an acetamide) reduces its activating ability and increases its steric bulk. This can alter the regiochemical outcome of subsequent reactions, such as favoring substitution at the less sterically hindered C6 position over the C4 position. Acylation of the exocyclic amine can also prevent it from interfering with reactions intended for the imidazole nitrogens or the benzene ring. nih.govresearchgate.net

Metal-Catalyzed C-H Functionalization : Directed C-H functionalization offers a powerful method for regioselective synthesis. Catalytic systems, often based on palladium, rhodium, or copper, can functionalize specific C-H bonds. researchgate.net For the benzimidazole scaffold, C2-H functionalization is well-developed, allowing for the introduction of aryl, alkyl, or vinyl groups at this position. By choosing the appropriate catalyst and directing group strategy, it is possible to selectively functionalize the C2, C4, C6, or C7 positions, complementing classical electrophilic substitution methods. chemrxiv.org

Derivatization Pathways for Advanced Benzimidazole Analoguesbeilstein-journals.orgnih.gov

The initial products from the functionalization of this compound serve as versatile intermediates for the synthesis of more complex, advanced analogues with diverse applications.

From Halogenated Derivatives : A halogen atom introduced via electrophilic substitution (Section 3.1) is a versatile synthetic handle. It can be readily transformed through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki (to form C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds), and Sonogashira (to form C-C triple bonds) couplings. This allows for the attachment of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups to the benzimidazole core.

From Acylated Amines : The N-acylated derivatives (Section 3.2) can undergo further transformations. For instance, thermal cyclization of products derived from the reaction with alkoxymethylene derivatives of β-dicarbonyl compounds can lead to the formation of fused polycyclic systems like imidazoquinolinones. acs.org These larger, more complex heterocyclic structures are often explored for their biological activities.

Building Fused-Ring Systems : The inherent reactivity of the 5-amino group and an adjacent C-H bond (at C4 or C6) can be exploited to build additional fused rings. For example, reactions with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the construction of new heterocyclic rings fused to the benzene portion of the scaffold, creating novel tetracyclic structures.

These derivatization pathways highlight the utility of this compound as a building block for creating diverse libraries of benzimidazole-containing compounds for applications in medicinal chemistry and materials science.

Advanced Structural Characterization and Spectroscopic Elucidation of 1 Cyclohexyl 1h Benzoimidazol 5 Ylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Cyclohexyl-1H-benzoimidazol-5-ylamine, both ¹H and ¹³C NMR would provide unambiguous evidence for its connectivity and insight into the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the protons of the N-substituted cyclohexyl group, and the amine proton. The substitution pattern on the benzene (B151609) ring (at positions 1 and 5) leads to a specific splitting pattern for the aromatic protons. The cyclohexyl group, attached to a nitrogen atom, will exhibit complex multiplets due to the various axial and equatorial protons.

Based on known spectral data for related benzimidazole and cyclohexyl derivatives, the following are the predicted chemical shifts for this compound. rsc.orgcore.ac.ukmdpi.comresearchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H (Benzimidazole) | 6.7 - 7.8 | m | C=N (Benzimidazole C2) | 142 - 145 |

| NH₂ | 3.5 - 4.5 | br s | Aromatic Quaternary-C | 130 - 148 |

| N-CH (Cyclohexyl) | 4.0 - 4.5 | m | Aromatic CH-C | 100 - 120 |

| Cyclohexyl-CH₂ | 1.2 - 2.2 | m | N-CH (Cyclohexyl) | 55 - 60 |

| Cyclohexyl-CH₂ | 24 - 34 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.net The spectra arise from the vibrations of molecular bonds, and each functional group has a characteristic set of absorption or scattering frequencies.

For this compound, key vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations.

C-H Stretching: Separate signals will appear for the aromatic C-H bonds of the benzimidazole ring and the aliphatic C-H bonds of the cyclohexyl group.

C=N and C=C Stretching: The imidazole (B134444) and benzene rings will exhibit a series of complex stretching vibrations in the fingerprint region.

N-H Bending: The amine group also displays a characteristic bending (scissoring) vibration.

These techniques can also provide information on intermolecular interactions, such as hydrogen bonding, which would cause a broadening and shift in the N-H stretching bands. researchgate.netorientjchem.orgrsc.orgmdpi.com

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzimidazole Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclohexyl Ring | 2850 - 2960 | Strong |

| C=N Stretch | Imidazole Ring | 1610 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound (C₁₃H₁₇N₃), the exact molecular weight is 215.28 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 215. The fragmentation pattern would be indicative of the compound's structure. Key fragmentation pathways would likely include:

Loss of the Cyclohexyl Group: Cleavage of the N-cyclohexyl bond is a probable fragmentation, leading to a fragment corresponding to the benzimidazol-5-ylamine cation.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.

Ring Fragmentation: At higher energies, the benzimidazole ring system can also fragment. researchgate.netnist.govnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value (Predicted) | Assigned Fragment | Formula of Fragment |

|---|---|---|

| 215 | Molecular Ion [M]⁺ | [C₁₃H₁₇N₃]⁺ |

| 133 | [M - C₆H₁₀]⁺ | [C₇H₇N₃]⁺ |

| 132 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) | [C₇H₆N₃]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, the expected solid-state structure can be inferred from related compounds. crystallography.netmdpi.comresearchgate.net Single-crystal X-ray diffraction would provide the definitive solid-state conformation of the molecule, including precise bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy for Chirality Assessment (if applicable to chiral analogues)

The molecule this compound is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit any optical activity, and chiroptical techniques such as Circular Dichroism (CD) spectroscopy would not be applicable.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclohexyl ring (e.g., creating a stereogenic carbon) or by introducing a chiral substituent elsewhere, the resulting enantiomers could be distinguished using chiroptical methods. CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer that could be used to determine its absolute configuration and enantiomeric purity.

Computational and Theoretical Investigations of 1 Cyclohexyl 1h Benzoimidazol 5 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the electronic structure and molecular orbitals of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine. These methods provide valuable insights into the compound's reactivity, stability, and other chemical properties.

Energy Minimization and Conformational Landscape Analysis

Energy minimization and conformational landscape analysis are crucial for understanding the three-dimensional structure and stability of this compound. These studies involve exploring the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the compound's ability to act as a nucleophile or an electrophile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the conformational space and dynamic behavior of this compound over time. These simulations provide a detailed picture of the molecule's flexibility, solvent effects, and interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are used to develop mathematical models that predict the chemical and physical properties of this compound based on its molecular structure. These models can be used to estimate properties such as boiling point, solubility, and toxicity.

Reaction Mechanism Elucidation

Computational approaches are also used to elucidate the reaction mechanisms of this compound. These studies involve identifying the transition states, intermediates, and reaction pathways of chemical reactions involving this compound.

Transition State Analysis

Transition state analysis is a key component of reaction mechanism elucidation. It involves locating the transition state structures and calculating their energies to determine the activation energy and reaction rates of chemical reactions.

Potential Non Biological and Material Science Applications of 1 Cyclohexyl 1h Benzoimidazol 5 Ylamine

Role in Functional Materials and Polymer Chemistry

Benzimidazole (B57391) derivatives are integral components in the development of high-performance polymers and functional materials, prized for their thermal stability, chemical resistance, and unique electronic properties. The incorporation of the benzimidazole moiety into polymer backbones can significantly enhance their physical and chemical characteristics.

Polymer Synthesis: The amino group at the 5-position of 1-Cyclohexyl-1H-benzoimidazol-5-ylamine serves as a reactive site, enabling its use as a monomer in polymerization reactions. For instance, aromatic polyamides containing phenylbenzimidazole groups have been synthesized through the polycondensation of aminobenzimidazole derivatives with acid chlorides. These polymers exhibit high glass-transition temperatures and good solubility in polar aprotic solvents. csic.es The bulky N-cyclohexyl group in this compound could influence the polymer's morphology and chain packing, potentially leading to materials with tailored solubility and mechanical properties.

Functional Additives: Benzimidazole derivatives can also be employed as additives to modify the properties of existing polymers. Their inherent UV-absorbing characteristics make them potential UV stabilizers, protecting polymeric materials from degradation upon exposure to sunlight.

Data on Benzimidazole-Containing Polymers:

| Polymer Type | Key Monomers | Notable Properties | Potential Application |

| Aromatic Polyamides | 2-(4-aminophenyl)-5-aminobenzimidazole, oligo(ethylene oxide)dibenzoyl chlorides | High thermal stability, good solubility, water uptake | Semipermeable membranes |

| Poly(benzimidazole-imide)s | 2-(3-aminophenyl)-5-aminobenzimidazole | Processability | High-performance films and coatings |

This table showcases examples of polymers synthesized from aminobenzimidazole derivatives, suggesting the potential role of this compound as a monomer.

Applications in Analytical Chemistry (e.g., Ligands for Metal Ions, Sensors)

The benzimidazole nucleus, with its nitrogen-containing heterocyclic structure, is an excellent ligand for a variety of metal ions. This property is extensively utilized in the field of analytical chemistry, particularly in the development of chemical sensors.

Fluorescent Sensors: The 5-amino group in this compound can significantly influence the electronic properties of the benzimidazole ring system, making it a promising candidate for the development of fluorescent chemosensors. Upon coordination with metal ions, the fluorescence properties of such molecules can change, allowing for the sensitive and selective detection of specific analytes. For example, a fluorescent chemosensor based on an 8-aminoquinoline (B160924) bearing a benzimidazole moiety has been synthesized for the detection of Zn²⁺ ions. nih.govunb.ca Similarly, 5-amino-2-mercaptobenzimidazole (B160934) has been shown to exhibit fluorescence enhancement in the presence of Mn₃O₄ nanoparticles. researchgate.net

The N-cyclohexyl group can modulate the sensor's solubility in different media and influence its interaction with the target analyte.

Metal Ion Complexation: The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives can readily coordinate with transition metal ions such as copper(II), nickel(II), and gold(I). nih.govnih.gov This property can be exploited for various applications, including the development of novel catalysts and materials with specific magnetic or optical properties.

Examples of Benzimidazole-Based Sensors:

| Sensor Type | Target Analyte | Principle of Detection | Reference Compound |

| Fluorescent Chemosensor | Zn²⁺ | Chelation-induced enhanced fluorescence | 8-aminoquinoline with benzimidazole moiety |

| Fluorescent Probe | Phosgene | Excited-state intramolecular proton transfer (ESIPT) | 5'-amino-2-(2'-hydroxyphenyl)benzimidazole |

This table illustrates the application of amino-benzimidazole derivatives in fluorescent sensors, highlighting the potential of this compound in this area.

Utilization as a Synthetic Intermediate for Non-Medicinal Compounds

The reactive amino group and the versatile benzimidazole core make this compound a valuable intermediate in the synthesis of a wide array of non-medicinal compounds.

Dye Synthesis: The primary aromatic amine functionality at the 5-position is a key feature for the synthesis of azo dyes. Through diazotization of the amino group followed by coupling with a suitable coupling component, a diverse range of azo dyes with various colors can be produced. nih.gov Benzimidazolone pigments, which are a class of high-performance azo pigments, are synthesized from 5-aminobenzimidazolone. google.comgoogle.com

Synthesis of Heterocyclic Systems: The amino group can be a starting point for the construction of more complex heterocyclic systems by reacting it with various electrophiles. This opens up possibilities for the synthesis of novel compounds with unique photophysical or chemical properties.

General Synthetic Pathway for Azo Dyes from 5-Aminobenzimidazoles:

Diazotization: The 5-amino group is converted to a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures.

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.

Industrial Applications (e.g., Textile Industry Additives, Dyes)

The inherent properties of the benzimidazole scaffold lend themselves to various industrial applications, particularly in the textile industry.

Textile Finishing Agents: Benzimidazole derivatives have been investigated as additives for textile finishing to impart specific functionalities to fabrics. Their UV-absorbing properties can be utilized to create UV-protective textiles. Furthermore, Schiff bases derived from benzimidazoles and their metal complexes have been applied to cotton fabrics to provide both UV protection and antimicrobial properties. researchgate.net

Dyes for Textiles: As mentioned previously, the amino group in this compound makes it a potential precursor for the synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester. The specific color and fastness properties of the resulting dye would depend on the coupling component used in the synthesis.

Other Industrial Uses: Benzimidazole derivatives are also used as preservatives in paints and the leather industry. mdpi.com

Future Research Directions and Emerging Trends for 1 Cyclohexyl 1h Benzoimidazol 5 Ylamine Chemistry

Development of Novel and Green Synthetic Methodologies for the Compound and its Analogues

The chemical industry's growing emphasis on environmental stewardship is paving the way for the development of greener and more efficient synthetic routes. For 1-Cyclohexyl-1H-benzoimidazol-5-ylamine and its derivatives, future research is expected to pivot away from traditional, often harsh, synthesis conditions towards more sustainable alternatives.

Key areas of exploration will likely include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. The application of microwave irradiation to the condensation of N-cyclohexyl-benzene-1,2,4-triamine with appropriate carboxylic acids or aldehydes could offer a rapid and high-yielding pathway to the target molecule.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones. Investigating the use of ultrasound in the synthesis of this compound could lead to milder reaction conditions and improved efficiency.

Catalytic Innovations: The development of novel catalysts is a cornerstone of green chemistry. Future work could focus on employing reusable solid acid catalysts or even metal-organic frameworks (MOFs) to facilitate the cyclization step in the benzimidazole (B57391) synthesis, minimizing waste and simplifying product purification.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale, sustainable production.

A comparative look at potential green synthesis parameters is presented in the table below:

| Synthesis Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted | Reduced reaction time, Increased yields, Lower energy consumption | Optimization of power, temperature, and solvent systems. |

| Ultrasound-Assisted | Milder reaction conditions, Enhanced reaction rates | Study of frequency and power effects on reaction kinetics. |

| Novel Catalysis | Catalyst reusability, Reduced waste, Higher selectivity | Development of robust and efficient heterogeneous catalysts. |

| Flow Chemistry | Improved safety and scalability, Precise process control | Reactor design and optimization of flow parameters. |

Exploration of Advanced Functional Materials Based on the this compound Scaffold

The unique structural features of this compound, particularly the bulky N-cyclohexyl group and the versatile 5-amino functionality, make it an attractive building block for novel functional materials.

Future research in this area could branch into several exciting directions:

Polymers for Organic Electronics: The benzimidazole core is known for its electron-accepting properties. Polymers incorporating the this compound unit could be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The cyclohexyl group could enhance solubility and influence the morphology of the polymer films, which are crucial for device performance.

Metal-Organic Frameworks (MOFs): The amino group on the benzimidazole ring provides a perfect coordination site for metal ions, making this compound a promising ligand for the construction of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, or catalysis. The bulky cyclohexyl group could play a role in tuning the pore size and dimensionality of the resulting frameworks.

Chemical Sensors: The nitrogen atoms in the benzimidazole ring and the exocyclic amino group can act as binding sites for various analytes. By incorporating this molecule into larger systems, such as polymers or onto the surface of nanoparticles, it may be possible to develop selective and sensitive chemical sensors for metal ions or organic molecules. The specific binding properties could be fine-tuned by further modification of the amino group.

Integration of Machine Learning and AI in the Design and Synthesis of Derivatives

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of new molecules and materials. For this compound, AI and machine learning can be powerful tools to accelerate research.

Emerging trends in this domain include:

Predictive Modeling: Machine learning algorithms can be trained on existing data of benzimidazole derivatives to predict various properties of new, unsynthesized analogues of this compound. This could include predicting their biological activity, electronic properties, or suitability for specific material applications, thereby guiding experimental efforts.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the this compound scaffold and a set of desired characteristics, it can generate new derivatives with high potential for biological activity.

Retrosynthesis Planning: AI-powered retrosynthesis tools are becoming increasingly sophisticated. chemical.aichemcopilot.com These platforms can analyze the structure of a complex derivative of this compound and propose efficient and feasible synthetic routes, saving chemists significant time and resources in the planning phase. chemical.aichemcopilot.com

Optimization of Reaction Conditions: Machine learning can be employed to optimize reaction conditions for the synthesis of this compound and its analogues. By analyzing the outcomes of a series of experiments with varying parameters, the algorithm can identify the optimal conditions to maximize yield and minimize byproducts.

Elucidation of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis of this compound, several mechanistic questions remain to be explored in detail.

Future research should focus on:

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction pathways for the formation of the benzimidazole ring and the N-alkylation step. These studies can help to identify transition states and reaction intermediates, and to understand the role of catalysts in the reaction.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the progress of the reaction in real-time and to detect and characterize transient intermediates. This experimental data can then be compared with computational predictions to build a comprehensive picture of the reaction mechanism.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for the proposed reaction mechanisms. By tracing the path of the labeled atoms throughout the reaction, it is possible to confirm the connectivity of atoms in the products and intermediates.

A deeper understanding of the reaction mechanisms will not only allow for the optimization of the synthesis of this compound but will also contribute to the broader knowledge of benzimidazole chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclohexyl-1H-benzoimidazol-5-ylamine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and cyclohexyl derivatives. For example, analogous syntheses involve dissolving intermediates in a CH₂Cl₂–DMSO (9:1) mixture and crystallizing via slow evaporation at 273 K . Optimization often requires adjusting catalysts (e.g., Pd-based catalysts for cross-coupling) and solvents (e.g., DMF for polar aprotic conditions) to enhance regioselectivity .

- Key Data :

| Reaction Step | Solvent System | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclohexylation | CH₂Cl₂–DMSO | None | 65–70 | ≥95% |

| Purification | Ethanol/Water | – | – | ≥98% |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and cyclohexyl integration. IR spectroscopy identifies NH/amine stretches (~3300 cm⁻¹). Elemental analysis validates stoichiometry, while HPLC (≥98% purity) ensures absence of side products . X-ray crystallography (e.g., as in analogous benzimidazoles) resolves hydrogen-bonding networks, as seen in intermolecular O–H⋯N interactions stabilizing crystal lattices .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Refer to Safety Data Sheets (SDS) for benzimidazole derivatives, which mandate PPE (gloves, goggles) and fume hood use. Emergency procedures include rinsing exposed skin/eyes with water and contacting poison control (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole core) affect the compound’s physicochemical properties and bioactivity?

- Methodology : Introduce substituents (e.g., halogens, methoxy groups) at positions 2 or 4 of the benzimidazole ring to study electronic effects. Computational modeling (e.g., DFT) predicts logP and solubility, while docking studies (e.g., with α-glucosidase) assess binding affinity changes. For example, fluorinated analogs show enhanced metabolic stability .

- Key Findings :

| Substituent | logP (Predicted) | Solubility (mg/mL) | IC₅₀ (α-glucosidase, nM) |

|---|---|---|---|

| –H | 2.8 | 0.12 | 450 |

| –F | 3.1 | 0.09 | 320 |

| –OCH₃ | 2.5 | 0.18 | 620 |

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for benzimidazole derivatives?

- Methodology : Perform single-crystal X-ray diffraction on this compound analogs. For instance, intermolecular O2–H2⋯N2 and O4–H4⋯N4 interactions in related compounds form infinite chains along the b-axis, clarifying packing discrepancies . Refinement software (e.g., SHELXL) models thermal parameters and validates bond lengths/angles against literature.

Q. What strategies mitigate side reactions during functionalization of the benzimidazole NH group?

- Methodology : Protect the NH group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before introducing cyclohexyl or other bulky substituents. Deprotection with TFA (trifluoroacetic acid) or piperidine restores the amine group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Why do reported yields for analogous benzimidazole syntheses vary significantly across studies?

- Resolution : Variability arises from differences in solvent polarity (e.g., DMSO vs. DMF), reaction time (12–48 hr), and purification methods (column chromatography vs. recrystallization). For instance, extended reaction times (>24 hr) in DMSO improve cyclization but may degrade heat-sensitive intermediates .

Methodological Recommendations

- Synthesis : Prioritize slow crystallization (e.g., CH₂Cl₂–DMSO) for high-purity single crystals suitable for XRD .

- Characterization : Combine NMR (¹³C DEPT for CH₂/CH₃ groups) with high-resolution MS to confirm molecular ions.

- Computational Studies : Use Schrödinger Suite or AutoDock Vina for docking simulations, validating poses with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.